molecular formula C13H10ClN B13759658 Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- CAS No. 6772-77-6

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

Cat. No.: B13759658
CAS No.: 6772-77-6
M. Wt: 215.68 g/mol
InChI Key: YEZHQUGOABFELJ-CMDGGOBGSA-N
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Description

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is an organic compound with the molecular formula C₁₃H₁₀ClN and a molecular weight of 215.678 g/mol . This compound is a derivative of pyridine, featuring a vinyl group substituted with a chlorophenyl group in the trans configuration. It is known for its applications in various chemical reactions and research fields.

Preparation Methods

The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol.

Industrial production methods for this compound may involve the treatment of 2-methylpyridine with an aqueous solution of formaldehyde at elevated temperatures (150-200°C) . This process allows for the large-scale synthesis of the compound, making it accessible for various applications.

Chemical Reactions Analysis

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group to form saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with molecular targets such as enzymes and receptors. The presence of the pyridine nitrogen allows for protonation in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be compared with other similar compounds, such as:

The uniqueness of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

6772-77-6

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+

InChI Key

YEZHQUGOABFELJ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl

Origin of Product

United States

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